molecular formula C12H10F3N3 B12494960 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole

1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole

Cat. No.: B12494960
M. Wt: 253.22 g/mol
InChI Key: RNPPZDFKJKECAF-UHFFFAOYSA-N
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Description

1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole is a heterocyclic compound that contains a pyrrole ring substituted with a trifluoromethylphenyl diazenyl group

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-[2-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C12H10F3N3/c1-18-8-4-7-11(18)17-16-10-6-3-2-5-9(10)12(13,14)15/h2-8H,1H3

InChI Key

RNPPZDFKJKECAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1N=NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole typically involves the reaction of 1-methylpyrrole with a diazonium salt derived from 2-(trifluoromethyl)aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The diazonium salt then undergoes a coupling reaction with 1-methylpyrrole to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the diazenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or aminated pyrrole derivatives.

Scientific Research Applications

1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diazenyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-[(1E)-2-[2-(fluoromethyl)phenyl]diazen-1-yl]pyrrole
  • 1-methyl-2-[(1E)-2-[2-(chloromethyl)phenyl]diazen-1-yl]pyrrole
  • 1-methyl-2-[(1E)-2-[2-(bromomethyl)phenyl]diazen-1-yl]pyrrole

Uniqueness

1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.

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